molecular formula C13H16N2O2 B2600987 Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate CAS No. 111508-26-0

Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate

Cat. No.: B2600987
CAS No.: 111508-26-0
M. Wt: 232.283
InChI Key: VPNCLKWEWRFDOA-SDNWHVSQSA-N
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Description

Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate: is an organic compound with the molecular formula C13H16N2O2 It is a derivative of hydrazinecarboxylate, characterized by the presence of an ethyl ester group, an allyl group, and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate typically involves the condensation of ethyl hydrazinecarboxylate with benzaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then alkylated with allyl bromide to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or a diol.

    Reduction: The benzylidene group can be reduced to a benzyl group.

    Substitution: The hydrazinecarboxylate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted hydrazinecarboxylates.

Scientific Research Applications

Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl 1-allyl-2-benzylhydrazinecarboxylate: Lacks the benzylidene group, which may result in different chemical and biological properties.

    Ethyl 1-allyl-2-phenylhydrazinecarboxylate: Contains a phenyl group instead of a benzylidene group, affecting its reactivity and applications.

    Ethyl 1-allyl-2-(4-methylbenzylidene)hydrazinecarboxylate: Substituted with a methyl group on the benzylidene ring, potentially altering its biological activity.

Uniqueness: Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate is unique due to the presence of both allyl and benzylidene groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for versatile modifications and applications in various fields of research.

Properties

IUPAC Name

ethyl N-[(E)-benzylideneamino]-N-prop-2-enylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-10-15(13(16)17-4-2)14-11-12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNCLKWEWRFDOA-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CC=C)N=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N(CC=C)/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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